molecular formula C5H3ClO4S2 B1354658 4-(Chlorosulfonyl)thiophene-2-carboxylic acid CAS No. 79279-54-2

4-(Chlorosulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1354658
CAS No.: 79279-54-2
M. Wt: 226.7 g/mol
InChI Key: JHUDMONBNZNYHU-UHFFFAOYSA-N
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Description

4-(Chlorosulfonyl)thiophene-2-carboxylic acid: is an organic compound with the molecular formula C(_5)H(_3)ClO(_4)S(_2) It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a chlorosulfonyl group and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid typically involves the chlorosulfonation of thiophene-2-carboxylic acid. The process can be summarized as follows:

    Starting Material: Thiophene-2-carboxylic acid.

    Reagent: Chlorosulfonic acid (HSO(_3)Cl).

    Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions. Typically, the reaction is performed at temperatures ranging from 0°C to 50°C.

    Procedure: Thiophene-2-carboxylic acid is dissolved in an inert solvent such as dichloromethane. Chlorosulfonic acid is then added dropwise to the solution while maintaining the temperature within the desired range. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.

    Workup: The reaction mixture is quenched with ice-cold water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling: Large quantities of thiophene-2-carboxylic acid and chlorosulfonic acid are handled using automated systems to ensure safety and efficiency.

    Continuous Flow Reactors: To enhance reaction control and scalability, continuous flow reactors may be employed. These reactors allow for precise temperature control and efficient mixing of reactants.

    Purification: Industrial purification techniques such as crystallization, distillation, or chromatography are used to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH(_4)).

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)), m-chloroperbenzoic acid (m-CPBA).

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfones: Formed by the oxidation of the thiophene ring.

Scientific Research Applications

4-(Chlorosulfonyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)thiophene-2-carboxylic acid depends on its chemical reactivity. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

4-(Chlorosulfonyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives:

    Thiophene-2-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Thiophene-3-carboxylic acid: Isomeric with a carboxylic acid group at the 3-position instead of the 2-position, leading to different reactivity and applications.

    4-(Methylsulfonyl)thiophene-2-carboxylic acid: Contains a methylsulfonyl group instead of a chlorosulfonyl group, resulting in different chemical properties and reactivity.

The unique combination of the chlorosulfonyl and carboxylic acid groups in this compound provides distinct reactivity and versatility, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-chlorosulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUDMONBNZNYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507444
Record name 4-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79279-54-2
Record name 4-(Chlorosulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chlorosulfonyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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